
2-Amino-N-(2-methoxy-1-methylethyl)butyramide
Overview
Description
2-Amino-N-(2-methoxy-1-methylethyl)butyramide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-methoxy-1-methylethyl)butyramide typically involves the reaction of 2-methoxy-1-methylethylamine with butyric acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-methoxy-1-methylethyl)butyramide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound, altering its chemical structure.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
2-Amino-N-(2-methoxy-1-methylethyl)butyramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-methoxy-1-methylethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino butyramides and methoxy-substituted amides. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
2-Amino-N-(2-methoxy-1-methylethyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
2-Amino-N-(2-methoxy-1-methylethyl)butyramide, also known by its CAS number 1218381-70-4, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H18N2O2. The compound features an amino group, a butyramide moiety, and a methoxy group, which contribute to its biological properties.
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter levels and potentially exhibiting anxiolytic or antidepressant effects.
- Enzyme Modulation : It has been suggested that this compound can modulate enzyme activity related to metabolic pathways, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential for development as an antimicrobial agent.
Neuropharmacological Effects
Preliminary studies suggest that this compound may possess neuropharmacological properties. Animal models have indicated that it could influence behavior related to anxiety and depression, warranting further investigation into its potential as a therapeutic agent for mood disorders.
Case Studies
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Antimicrobial Efficacy : A study conducted on the antibacterial activity of various amides, including this compound, demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for clinical relevance.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Neuropharmacological Study : In a controlled animal study assessing the effects on anxiety-like behaviors, subjects treated with varying doses of this compound displayed reduced anxiety levels compared to the control group. Behavioral tests such as the Elevated Plus Maze (EPM) were utilized to quantify these effects.
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Toxicology Studies : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) suggest that the compound has good bioavailability and an appropriate half-life for therapeutic use.
Q & A
Basic Research Questions
Q. Q1: What are the recommended spectroscopic techniques for characterizing 2-Amino-N-(2-methoxy-1-methylethyl)butyramide, and how should data interpretation be approached?
Methodological Answer:
- FT-IR and NMR Spectroscopy : Use FT-IR to identify functional groups (e.g., amide C=O stretch near 1650 cm⁻¹ and N-H stretches at ~3300 cm⁻¹). For NMR, employ ¹H and ¹³C experiments to resolve methoxy (δ ~3.3 ppm), methyl (δ ~1.2 ppm), and amide protons (δ ~6-8 ppm). Assign peaks using coupling constants and DEPT/HSQC for carbon hybridization .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Compare with theoretical values using tools like PubChem or computational chemistry software.
Q. Q2: How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use SHELXL for refinement, focusing on resolving torsional angles of the methoxy-methyl group. Validate with R-factor convergence (<5%) and check for twinning using PLATON .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) via CrystalExplorer. Compare 2D fingerprint plots to similar amides to identify dominant interactions .
Advanced Research Questions
Q. Q3: How can computational methods (DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G++(d,p) level. Calculate HOMO-LUMO gaps to assess reactivity. For example, a small gap (<4 eV) suggests potential electron transfer in biological systems .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Dock against targets like Tankyrase-1/2 (PDB: 3KR8) to predict binding affinities. Validate with binding free energy (ΔG) and RMSD values (<2 Å) .
Q. Q4: What experimental and computational strategies address contradictions in reported reactivity or stability data for this compound?
Methodological Answer:
- Kinetic Studies : Monitor degradation under varying pH/temperature via HPLC. Compare half-lives to identify instability triggers (e.g., hydrolysis of the methoxy group).
- Controlled Replicates : Perform triplicate experiments with statistical validation (p < 0.05). Use ANOVA to resolve discrepancies in reaction yields or spectroscopic data .
- MD Simulations : Simulate solvation effects in water/DMSO using GROMACS. Analyze hydrogen-bond lifetimes to explain divergent solubility reports .
Q. Synthesis and Optimization
Q. Q5: What synthetic routes are viable for this compound, and how can yields be optimized?
Methodological Answer:
- Route 1 : Condense 2-methoxy-1-methylethylamine with butyryl chloride in dry THF under N₂. Use triethylamine (1.2 eq) as a base. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane). Yield: ~75% after column purification .
- Route 2 (Solid-Phase) : Employ Rink amide resin for peptide coupling. Activate with HBTU/DIPEA. Cleave with TFA/water (95:5) to isolate product. Optimize by varying coupling time (2-24 hrs) .
Q. Safety and Handling
Q. Q6: What are the critical safety protocols for handling this compound in a research setting?
Methodological Answer:
- GHS Classification : No acute hazards reported, but assume irritant potential. Use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal : Neutralize in alkaline solution (pH >10) before disposal. Document via institutional hazardous waste protocols .
Q. Advanced Analytical Challenges
Q. Q7: How can researchers resolve ambiguities in stereochemistry or conformational isomerism?
Methodological Answer:
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configuration.
- NOESY NMR : Identify spatial proximity of methoxy and methyl groups. Use 2D NOESY cross-peaks to confirm preferred rotamers .
Properties
IUPAC Name |
2-amino-N-(1-methoxypropan-2-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-4-7(9)8(11)10-6(2)5-12-3/h6-7H,4-5,9H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGAHAFHVOEIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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